molecular formula C13H16N2O2 B2878065 1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one CAS No. 2305491-73-8

1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one

Cat. No. B2878065
CAS RN: 2305491-73-8
M. Wt: 232.283
InChI Key: QIYBASKGEDWJKB-UHFFFAOYSA-N
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Description

“1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.283. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one” has been studied using computational approaches . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one” are not available, related compounds have been studied for their electro-optic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one” have been studied using computational approaches . The static and dynamic polarizability are found to be many-fold higher than that of urea .

Future Directions

While specific future directions for “1-(4-Pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one” are not available, related compounds have shown potential applications in optoelectronic device fabrications .

properties

IUPAC Name

1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)15-9-6-11(7-10-15)17-12-5-3-4-8-14-12/h2-5,8,11H,1,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYBASKGEDWJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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